molecular formula C19H20FN5OS B2516847 2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone CAS No. 1351602-78-2

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone

Cat. No.: B2516847
CAS No.: 1351602-78-2
M. Wt: 385.46
InChI Key: OUSHNPXFJNPKMQ-UHFFFAOYSA-N
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Description

2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H20FN5OS and its molecular weight is 385.46. The purity is usually 95%.
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Biological Activity

The compound 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Fluorobenzo[d]thiazole moiety : This component is known for enhancing biological activity through various interactions with biological targets.
  • Piperazine and pyridine groups : These structures are often associated with pharmacological properties due to their ability to interact with neurotransmitter receptors and enzymes.

The molecular formula is C17H17FN4O3SC_{17}H_{17}FN_{4}O_{3}S, indicating the presence of multiple functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic processes. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound has shown potential as a selective inhibitor of carbonic anhydrases, which are critical for maintaining acid-base balance in organisms.
  • Receptor Modulation : Due to the presence of piperazine and pyridine rings, the compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Initial tests suggest efficacy against various bacterial strains.
  • Anticancer Potential : Studies have indicated that derivatives of similar compounds show promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : The piperazine component may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Antimicrobial Studies

A study evaluating the antimicrobial properties of compounds similar to this compound demonstrated significant inhibitory effects on bacterial growth. The minimum inhibitory concentration (MIC) was found to be effective against several pathogens, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have shown that derivatives based on the structure of this compound can inhibit cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The mechanism involves modulation of cell cycle progression and induction of apoptosis .

CompoundCell LineIC50 (μM)Mechanism
2-Amino derivativeMDA-MB-23115Induces apoptosis
4-Fluorobenzyl derivativeSK-Hep-120Cell cycle arrest

Neuroprotective Effects

Research into the neuroprotective effects indicated that compounds with a similar piperazine structure could attenuate neuronal injury in models of ischemia/reperfusion injury. This suggests a potential role in treating neurodegenerative conditions .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzo[d]thiazole core .
  • Introduction of functional groups : Fluorination and piperazine attachment.
  • Purification and characterization using techniques such as NMR and mass spectrometry to ensure product integrity.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5OS/c1-23(19-22-18-14(20)5-4-6-15(18)27-19)13-17(26)25-11-9-24(10-12-25)16-7-2-3-8-21-16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUSHNPXFJNPKMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN(CC1)C2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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